N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide
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Overview
Description
“N’-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide” are not explicitly mentioned in the sources retrieved .Scientific Research Applications
Antimicrobial Activities
Research on benzothiazole derivatives has demonstrated their potential as antimicrobial agents. For instance, Gouda et al. (2010) explored the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, finding that some compounds exhibited promising antimicrobial activities (Gouda, M., Berghot, M., Abd El-Ghani, G. E., & Khalil, A.). This suggests that N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide may also hold antimicrobial potential, warranting further investigation.
Corrosion Inhibition
Benzothiazole derivatives have also been investigated for their corrosion inhibition properties. A study by Hu et al. (2016) on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions highlighted their effective corrosion protection capabilities (Hu, Z., Meng, Y., Ma, X., Zhu, H., Jun, L., Chao, L., & Cao, D.). This indicates a potential application for this compound in materials science, particularly in corrosion protection research.
Antidiabetic and Antioxidant Activities
Karrouchi et al. (2020) synthesized and characterized a benzothiazole derivative, evaluating its in vitro antidiabetic and antioxidant activities. The study revealed promising results, suggesting the compound's utility in medicinal chemistry and pharmacology (Karrouchi, K., Brandán, S., Sert, Y., El-marzouqi, H., Radi, S., Ferbinteanu, M., Faouzi, M., Garcia, Y., & Ansar, M.). Such findings hint at the potential for this compound to be explored for similar biological activities.
Anticancer Activity
The influence of benzothiazole derivatives on the growth of cancer cells has been documented, with certain compounds showing potent inhibitory effects on human ovarian carcinoma cell lines, providing a basis for further oncological research (Bradshaw, T. D., Shi, D., Schultz, R. J., Paull, K. D., Kelland, L., Wilson, A., Garner, C., Fiebig, H. H., Wrigley, S., & Stevens, M. F. G.). This suggests a potential avenue for research into the anticancer properties of this compound.
Safety and Hazards
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N'-(4-methylphenyl)-1,3-benzothiazole-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5S/c1-17-8-12-19(13-9-17)26-23(24-27-21-6-4-5-7-22(21)30-24)28-25-16-18-10-14-20(15-11-18)29(2)3/h4-16H,1-3H3,(H,26,28)/b25-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMBVZZSQUNDJC-PCLIKHOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3S2)NN=CC4=CC=C(C=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3S2)N/N=C/C4=CC=C(C=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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